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For Researchers, Scientists, and Drug Development Professionals

Introduction
Thiol-PEG2-acid, a heterobifunctional linker, has emerged as a critical tool in the fields of

bioconjugation, drug delivery, and nanotechnology. Its structure, featuring a terminal thiol group

and a carboxylic acid separated by a diethylene glycol (PEG2) spacer, offers researchers the

versatility to covalently link a wide array of molecules. The hydrophilic nature of the PEG

spacer enhances the solubility and biocompatibility of the resulting conjugates, making it an

ideal component in the design of complex biomolecules, including Proteolysis Targeting

Chimeras (PROTACs) and functionalized nanoparticles.[1][2][3] This guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and key

applications of Thiol-PEG2-acid, complete with detailed experimental protocols and logical

workflow diagrams.

Chemical Structure and Physicochemical Properties
Thiol-PEG2-acid, systematically named 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid,

possesses a well-defined chemical structure that dictates its reactivity and utility.[2] The

molecule consists of a thiol (-SH) group, which is highly reactive towards maleimides and the

surfaces of noble metals like gold, and a carboxylic acid (-COOH) group, which can be

activated to form stable amide bonds with primary amines.[1]

Table 1: Chemical Identifiers and Physicochemical Properties of Thiol-PEG2-acid
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Property Value Reference(s)

IUPAC Name

3-[2-(2-

sulfanylethoxy)ethoxy]propanoi

c acid

Synonyms

SH-PEG2-COOH, 3-(2-(2-

mercaptoethoxy)ethoxy)propa

noic acid

CAS Number 1379649-73-6

Molecular Formula C₇H₁₄O₄S

Molecular Weight 194.25 g/mol

Appearance Colorless to light yellow liquid

Solubility

DMSO: 100 mg/mL (514.80

mM) with sonication. Soluble in

water and most organic

solvents.

,

Storage

Pure form: -20°C for up to 3

years. In solvent: -80°C for 6

months, -20°C for 1 month.

Note: While specific pKa values for Thiol-PEG2-acid are not readily available in the literature,

the pKa of the carboxylic acid is expected to be in the range of 4-5, similar to other short-chain

carboxylic acids. The pKa of the thiol group is typically in the range of 8-10.

Key Applications and Experimental Protocols
The dual functionality of Thiol-PEG2-acid makes it a versatile linker in a variety of applications.

Below are detailed protocols for some of its most common uses.

Amide Bond Formation via EDC/NHS Coupling
The carboxylic acid moiety of Thiol-PEG2-acid can be coupled to primary amines on proteins,

peptides, or other molecules using a carbodiimide crosslinker such as 1-Ethyl-3-(3-
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dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its

water-soluble analog, Sulfo-NHS. This two-step process first activates the carboxyl group to

form a more stable NHS ester, which then reacts with the amine to form a stable amide bond.

Experimental Protocol: Coupling of Thiol-PEG2-acid to an Amine-Containing Molecule

Materials:

Thiol-PEG2-acid

Amine-containing molecule (e.g., peptide, protein)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide) or Sulfo-NHS

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

Desalting column

Procedure:

Preparation of Reagents: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before

opening. Prepare stock solutions of all reagents in the appropriate buffers.

Activation of Carboxylic Acid:

Dissolve Thiol-PEG2-acid in Activation Buffer.

Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS or Sulfo-

NHS to the Thiol-PEG2-acid solution.

Incubate the reaction for 15-30 minutes at room temperature.

Coupling to Amine:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b611343?utm_src=pdf-body
https://www.benchchem.com/product/b611343?utm_src=pdf-body
https://www.benchchem.com/product/b611343?utm_src=pdf-body
https://www.benchchem.com/product/b611343?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve the amine-containing molecule in Coupling Buffer.

Add the activated Thiol-PEG2-acid solution to the amine-containing molecule solution.

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

Quenching: Add the Quenching Solution to the reaction mixture to quench any unreacted

NHS esters. Incubate for 15 minutes at room temperature.

Purification: Purify the conjugate using a desalting column or dialysis to remove excess

reagents and byproducts.

Characterization: Characterize the final conjugate using techniques such as mass

spectrometry (MS) to confirm the molecular weight and HPLC to assess purity.

Thiol-Maleimide Conjugation
The thiol group of Thiol-PEG2-acid readily reacts with maleimide-functionalized molecules to

form a stable thioether bond. This reaction is highly specific and efficient at neutral pH.

Experimental Protocol: Conjugation of Thiol-PEG2-acid to a Maleimide-Activated Molecule

Materials:

Thiol-PEG2-acid

Maleimide-activated molecule (e.g., protein, fluorescent dye)

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5, containing 1-10 mM

EDTA

Degassing equipment (e.g., vacuum pump, nitrogen or argon gas)

Desalting column

Procedure:

Preparation of Reagents: Degas the Conjugation Buffer by bubbling with nitrogen or argon

gas for at least 15 minutes to remove dissolved oxygen, which can oxidize the thiol group.
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Dissolution of Reactants:

Dissolve the maleimide-activated molecule in the degassed Conjugation Buffer.

Dissolve Thiol-PEG2-acid in the degassed Conjugation Buffer.

Conjugation Reaction:

Add a 1.1- to 5-fold molar excess of Thiol-PEG2-acid to the solution of the maleimide-

activated molecule.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert

atmosphere (nitrogen or argon).

Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted

Thiol-PEG2-acid.

Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular

weight and by mass spectrometry to confirm the successful conjugation.

Synthesis of PROTACs
Thiol-PEG2-acid is a valuable linker for the synthesis of PROTACs, which are

heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for

degradation. The synthesis typically involves a stepwise approach where the linker is

sequentially conjugated to the target protein ligand and the E3 ligase ligand.

Experimental Protocol: General Workflow for PROTAC Synthesis using Thiol-PEG2-acid

Functionalization of the First Ligand:

Choose either the target protein ligand or the E3 ligase ligand that has a suitable

functional group (e.g., an amine) for coupling with the carboxylic acid of Thiol-PEG2-acid.

Perform an EDC/NHS coupling reaction as described in Section 3.1 to attach the Thiol-
PEG2-acid linker to the first ligand.

Purify the resulting intermediate.
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Functionalization of the Second Ligand:

The second ligand should possess a maleimide group.

Perform a thiol-maleimide conjugation as described in Section 3.2 to couple the thiol-

functionalized intermediate from the previous step to the second ligand.

Purification and Characterization:

Purify the final PROTAC molecule using preparative HPLC.

Characterize the PROTAC using high-resolution mass spectrometry (HRMS) and NMR to

confirm its identity and purity.

Functionalization of Gold Nanoparticles
The strong affinity of the thiol group for gold surfaces makes Thiol-PEG2-acid an excellent

choice for functionalizing gold nanoparticles (AuNPs). This surface modification improves the

stability of the nanoparticles in biological media and provides a carboxylic acid handle for

further bioconjugation.

Experimental Protocol: Surface Functionalization of Gold Nanoparticles

Materials:

Citrate-stabilized gold nanoparticles (AuNPs) solution

Thiol-PEG2-acid

Ethanol

Centrifuge

Procedure:

Preparation of Thiol-PEG2-acid Solution: Dissolve Thiol-PEG2-acid in ethanol to a final

concentration of 1-10 mM.

Functionalization:
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To the citrate-stabilized AuNP solution, add the Thiol-PEG2-acid solution dropwise while

stirring. A typical molar ratio is a large excess of the thiol linker to the AuNPs.

Allow the mixture to react for 12-24 hours at room temperature with gentle stirring to

ensure complete ligand exchange.

Purification:

Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and

time will depend on the size of the nanoparticles.

Remove the supernatant containing excess thiol and displaced citrate ions.

Resuspend the nanoparticle pellet in fresh ethanol to wash away any unbound linker.

Repeat the centrifugation and resuspension steps at least two more times.

Final Resuspension: Resuspend the purified functionalized AuNPs in a suitable buffer (e.g.,

PBS) for storage and further applications.

Characterization:

Use UV-Vis spectroscopy to observe the shift in the surface plasmon resonance peak,

which indicates a change in the nanoparticle's surface environment.

Employ Dynamic Light Scattering (DLS) to measure the increase in the hydrodynamic

diameter of the nanoparticles.

Utilize Transmission Electron Microscopy (TEM) to confirm the size and morphology of the

functionalized nanoparticles.

Mandatory Visualizations
The following diagrams illustrate the logical workflows for the key applications of Thiol-PEG2-
acid.
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Caption: General bioconjugation workflow using Thiol-PEG2-acid.
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Caption: Logical workflow for the synthesis of a PROTAC using Thiol-PEG2-acid.
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Caption: Workflow for the surface functionalization of gold nanoparticles.
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Conclusion
Thiol-PEG2-acid is a highly versatile and valuable tool for researchers in the life sciences. Its

well-defined structure and dual reactivity, combined with the beneficial properties of the PEG

spacer, enable the straightforward synthesis of a wide range of bioconjugates. The detailed

protocols and workflows provided in this guide offer a solid foundation for the successful

application of Thiol-PEG2-acid in innovative research and development endeavors, from

targeted drug delivery to the creation of advanced diagnostic and imaging agents. As the

demand for precisely engineered biomolecules continues to grow, the importance of

heterobifunctional linkers like Thiol-PEG2-acid is set to increase, making a thorough

understanding of their properties and applications essential for the modern researcher.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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